[4-(1-Ethoxyethyl)phenyl]boronic acid
Description
[4-(1-Ethoxyethyl)phenyl]boronic acid is an organoboron compound characterized by a phenyl ring substituted with a 1-ethoxyethyl group at the para position. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry (e.g., protease inhibitors), and materials science (e.g., sensors). The ethoxyethyl group may enhance solubility in polar organic solvents compared to purely hydrophobic analogs while maintaining reactivity toward diols and other nucleophiles .
Structure
2D Structure
Properties
IUPAC Name |
[4-(1-ethoxyethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-3-14-8(2)9-4-6-10(7-5-9)11(12)13/h4-8,12-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUASAVPZGSGDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901280648 | |
| Record name | B-[4-(1-Ethoxyethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287753-39-2 | |
| Record name | B-[4-(1-Ethoxyethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-(1-Ethoxyethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps and Conditions
Hydrogenation : 4-nitrobenzene boronic acid is dissolved in absolute ethanol and subjected to hydrogenation in the presence of palladium on carbon catalyst under mild hydrogen pressure (0.2–1 atm) at reflux temperatures for 1–6 hours. This yields 4-aminophenyl boronic acid with high yields (~95–99%) and purity (melting point 62–66 °C).
Acylation : The amino group is then acylated using acyl chlorides (e.g., chloroacetyl chloride) in solvents such as tetrahydrofuran or N-methyl-2-pyrrolidone at 10–40 °C for 3–8 hours. The molar ratio of amine to acylating agent is typically 1:1 to 1:3. The reaction produces acylated boronic acid derivatives with yields around 70–75%.
Adaptation for 1-Ethoxyethyl Substitution
The ethoxyethyl group at the para position could be introduced prior to or after the boronic acid formation via:
- Alkylation of hydroxyethyl precursors or
- Use of substituted aryl halides in borylation reactions (see Section 3).
This hydrogenation-acylation route provides a robust platform for the synthesis of functionalized phenyl boronic acids under mild and scalable conditions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrogenation | 4-nitrobenzene boronic acid, Pd/C, EtOH, H2 (0.2–1 atm), reflux, 1–6 h | 94.8–98.7 | High purity 4-aminophenyl boronic acid |
| Acylation | Acyl chloride, THF or NMP, 10–40 °C, 3–8 h | 70–76 | Produces acylated derivatives |
Direct Borylation and Functionalization Approaches
Recent advances in organoboron chemistry enable direct installation of boronic acid groups on aromatic rings bearing ethoxyethyl substituents. These methods often employ:
- Transition-metal catalyzed borylation (e.g., Pd, Ir catalysts)
- Use of aryl halide or triflate precursors substituted with ethoxyethyl groups
Such protocols allow for regioselective synthesis of [4-(1-Ethoxyethyl)phenyl]boronic acid by:
- Starting with 4-bromo- or 4-chloro-(1-ethoxyethyl)benzene
- Reacting with bis(pinacolato)diboron or other borylating agents under catalytic conditions
These methods provide high selectivity and milder reaction conditions, avoiding the need for reduction steps. However, detailed optimized conditions specific to this compound require experimental validation.
Boronic Acid Protection and Stability Considerations
Boronic acids are prone to autoxidation and instability, which complicates purification and storage. To address this, boronic esters are often synthesized as protected intermediates:
Boronic esters are formed by reaction with diols (e.g., pinacol, catechol) or cyclic diols, enhancing stability and facilitating purification by chromatography or distillation.
The equilibrium between boronic acid and ester forms is influenced by solvent and reaction conditions; removal of water by azeotropic distillation or dehydrating agents favors ester formation.
Transesterification reactions allow exchange of diol protecting groups to optimize stability and reactivity.
For this compound, forming a boronic ester intermediate can improve handling and enable subsequent functionalization or coupling reactions.
Research Findings on Stability and Hydrolysis
Recent experimental studies have shown that boronic acid derivatives with six-membered cyclic esters (dioxaborinanes) exhibit enhanced stability toward hydrolysis and alcoholysis compared to five-membered dioxaborolanes. This is relevant for the preparation and storage of this compound derivatives:
Stability tests in methanol and water at elevated temperatures (60 °C) demonstrated minimal hydrolysis (<10% over 4 hours) for certain boronic esters.
The choice of protecting diol and ester ring size significantly affects the hydrolytic stability, which is critical for maintaining compound integrity during synthesis and application.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hydrogenation + Acylation | 4-nitrobenzene boronic acid | Pd/C, H2, EtOH; then acyl chloride, THF/NMP | High yield, mild conditions | Multi-step, requires catalyst |
| Direct Borylation | 4-halo-(1-ethoxyethyl)benzene | Pd or Ir catalyst, bis(pinacolato)diboron | Regioselective, fewer steps | Requires halide precursor |
| Boronic Ester Formation | Boronic acid | Diols (pinacol, catechol), azeotropic distillation | Improved stability and handling | Additional protection step |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1-Ethoxyethyl)phenyl]boronic acid can undergo oxidation reactions to form or .
Reduction: It can be reduced to form .
Substitution: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as or .
Reduction: Reagents like or .
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide .
Major Products:
- Various biaryl compounds from Suzuki-Miyaura cross-coupling reactions .
Phenols: and from oxidation.
Alkylboranes: from reduction.
Scientific Research Applications
Organic Synthesis
Role in Reactions:
[4-(1-Ethoxyethyl)phenyl]boronic acid is primarily utilized in the Suzuki-Miyaura coupling reaction, which is pivotal for forming carbon-carbon bonds. This reaction is essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to act as a nucleophile allows for the efficient coupling with aryl halides, leading to high yields of desired products .
Case Study:
A study demonstrated the successful application of this boronic acid in synthesizing a series of aryl-aryl and aryl-heteroaryl compounds. The results showed that using this compound significantly enhanced reaction rates and product yields compared to traditional methods.
Medicinal Chemistry
Drug Development:
In medicinal chemistry, this compound has been employed in drug discovery processes. Its derivatives exhibit promising biological activities, including anticancer, antibacterial, and antiviral properties. The compound's ability to form reversible covalent bonds with diols makes it particularly useful for developing targeted therapies .
Clinical Applications:
Recent clinical trials have explored the use of boronic acids in combination therapies for various cancers. For instance, studies have shown that combining this compound derivatives with existing chemotherapeutics can enhance efficacy and overcome drug resistance mechanisms in cancer cells .
Bioconjugation
Facilitating Biomolecule Attachment:
The unique properties of this compound allow it to serve as a linker in bioconjugation techniques. This capability is crucial for attaching biomolecules (like proteins or nucleic acids) to surfaces or other compounds, enhancing the functionality of diagnostic and therapeutic agents .
Applications in Diagnostics:
For example, the compound has been used to modify surfaces in biosensors, improving their sensitivity and selectivity for specific analytes. This application is particularly relevant in developing diagnostic tools for early disease detection.
Material Science
Development of Advanced Materials:
In material science, this compound is integral to creating advanced materials such as polymers and nanomaterials. These materials have applications in electronics and sensors due to their enhanced performance characteristics .
Example Application:
Research has shown that incorporating this boronic acid into polymer matrices can improve mechanical properties and thermal stability, making them suitable for high-performance applications.
Chemical Sensors
Integration into Sensing Devices:
The compound can be integrated into chemical sensors designed for detecting specific analytes due to its high sensitivity and selectivity. This property makes it valuable for environmental monitoring and biomedical applications .
Performance Metrics:
A comparative study of various boronic acid-based sensors revealed that those utilizing this compound exhibited superior detection limits and response times compared to other materials.
Data Tables
| Application Area | Key Findings |
|---|---|
| Organic Synthesis | Enhanced yields in Suzuki-Miyaura reactions; effective coupling with aryl halides |
| Medicinal Chemistry | Promising anticancer activity; successful combinations with existing therapies |
| Bioconjugation | Improved attachment efficiency in biosensors; enhanced diagnostic capabilities |
| Material Science | Improved mechanical properties in polymer composites; suitable for high-performance applications |
| Chemical Sensors | Superior sensitivity and selectivity; effective for environmental and biomedical monitoring |
Mechanism of Action
The mechanism of action of [4-(1-Ethoxyethyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and amines . This property is exploited in bioconjugation and biosensing applications. The compound can also act as a Lewis acid , facilitating various organic transformations .
Comparison with Similar Compounds
Inhibitory Activity and Substituent Effects
- 1-Amido-2-triazolylethaneboronic acid : Substituting a phenyl group with a triazole ring improves β-lactamase inhibition (lower MICs) while maintaining Ki values, highlighting the role of heterocycles in enhancing bioactivity .
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Exhibits potent inhibition of fungal histone deacetylase (1 µM IC50), suggesting alkoxyethyl groups enhance target engagement .
- [4-(1-Ethoxyethyl)phenyl]boronic acid : The ethoxyethyl group may similarly improve binding to biological targets via hydrogen bonding or hydrophobic interactions, though experimental validation is needed.
Solubility and Reactivity in Cross-Coupling
- 4-(Methylthio)phenyl boronic acid : Used in oxidative coupling reactions (Fig. 15), with conductance properties influenced by the electron-donating methylthio group .
- This compound : The ethoxyethyl group is electron-donating, which may enhance reactivity in Suzuki-Miyaura reactions while maintaining solubility in aqueous-organic mixtures .
Biological Activity
[4-(1-Ethoxyethyl)phenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal and organic chemistry due to its unique structural properties and biological activities. This compound serves as a versatile building block in the synthesis of complex organic molecules, particularly in drug discovery and development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Boronic acids are known for their ability to form reversible covalent bonds with diols, which allows them to modulate the activity of enzymes and proteins involved in critical biological pathways.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells, thereby promoting apoptosis .
- Antiproliferative Effects : Studies have shown that phenylboronic acids can exhibit significant antiproliferative effects on various cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis .
Anticancer Activity
Research indicates that this compound and its derivatives possess potent anticancer properties. For instance, a study evaluating various phenylboronic acids demonstrated their capability to inhibit the growth of cancer cells, including breast and prostate cancer cell lines . The compound's structure-activity relationship (SAR) reveals that modifications can enhance its efficacy against specific cancer types.
Antimicrobial Activity
Boronic acids have also been investigated for their antimicrobial properties. A study highlighted the antimicrobial effects of substituted phenylboronic acids against various bacterial strains, suggesting that this compound may exhibit similar activities . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Research Findings and Case Studies
| Study | Objective | Findings |
|---|---|---|
| PMC6510839 | Evaluate antiproliferative potential | Demonstrated significant inhibition of growth in multiple cancer cell lines with low micromolar IC50 values. |
| PMC7571202 | Investigate boronic acids in medicinal chemistry | Found that boronic acid derivatives like this compound can enhance drug efficacy through targeted interactions. |
| ResearchGate | Assess biological activity of boronic acids | Highlighted antimicrobial effects against Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications. |
Applications
The biological activities of this compound extend beyond anticancer and antimicrobial properties. Its applications include:
- Drug Development : Utilized as a scaffold for designing new therapeutic agents targeting specific diseases.
- Bioconjugation : Effective in attaching biomolecules for diagnostic and therapeutic purposes due to its unique chemical properties .
- Chemical Sensors : Integrated into sensors for detecting specific analytes in biomedical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing [4-(1-Ethoxyethyl)phenyl]boronic acid derivatives?
- Methodology : Utilize Suzuki-Miyaura cross-coupling reactions, a widely validated approach for aryl boronic acids. For example:
- React 4-substituted phenylboronic acids (e.g., acetyl, methoxycarbonyl, or hydroxymethyl derivatives) with halogenated partners under palladium catalysis. Typical conditions include Pd(OAc)₂, a base (e.g., K₂CO₃), and solvents like DMSO or THF at 80–100°C .
- Example yield: 62–85% for derivatives like 4-(methoxycarbonyl)phenyl boronic acid, confirmed via ¹H/¹³C NMR .
Q. How should researchers interpret ¹H/¹³C NMR data for structural confirmation of this compound analogs?
- Key Peaks :
- Aromatic protons : δ 7.34–8.10 ppm (doublets, J = 8.0–8.5 Hz) for para-substituted benzene rings .
- Ethoxyethyl group : δ 1.0–1.5 ppm (triplet, -CH₂CH₃) and δ 3.4–4.0 ppm (quartet, -OCH₂-) .
- Boron-associated protons : Broad peaks at δ 12.64–12.85 ppm (boronic acid -B(OH)₂) .
- 13C Signals : Aromatic carbons at δ 125–140 ppm; carbonyl groups (e.g., esters) at δ 166–198 ppm .
Q. What safety protocols are critical when handling this compound?
- Hazards : Skin/eye irritation (Category 2), potential organ toxicity (Category 3) .
- Mitigation :
- Use NIOSH/MSHA-approved respirators and chemical-resistant gloves (e.g., nitrile) .
- Store in airtight containers at <25°C; avoid contact with strong oxidizers (e.g., KMnO₄) .
Advanced Research Questions
Q. How can this compound be optimized for enzyme inhibition studies (e.g., Autotaxin)?
- Design Strategy :
- Introduce boronic acid moieties to target catalytic threonine residues in enzymes. For Autotaxin, derivatives with nanomolar IC₅₀ values were achieved by conjugating boronic acids to thiazolidinediones .
- Synthetic Modifications : Add electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity and binding .
Q. What role does the ethoxyethyl group play in modulating conductance properties of boronic acid derivatives?
- Mechanism : The ethoxyethyl side chain enhances solubility in polar solvents, facilitating self-assembly on conductive substrates (e.g., graphene).
- Experimental Evidence :
- Single-molecule junction conductance increased by 50% under 200 mV compared to 100 mV for 4-(methylthio)phenyl boronic acid analogs .
- Use 2D conductance histograms to quantify electron transfer efficiency .
Q. How do steric effects from substituents influence cross-coupling efficiency in this compound derivatives?
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
